molecular formula C7H8ClN3S B15260384 1,3-Benzothiazole-2,6-diamine hydrochloride

1,3-Benzothiazole-2,6-diamine hydrochloride

Cat. No.: B15260384
M. Wt: 201.68 g/mol
InChI Key: VMUURHFLHYXMLV-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2,6-diamine hydrochloride is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2,6-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which have significant biological and industrial applications .

Mechanism of Action

The mechanism of action of 1,3-Benzothiazole-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazole-2,6-diamine hydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications. Its ability to inhibit DprE1 and its versatility in chemical reactions set it apart from other benzothiazole derivatives .

Properties

Molecular Formula

C7H8ClN3S

Molecular Weight

201.68 g/mol

IUPAC Name

1,3-benzothiazole-2,6-diamine;hydrochloride

InChI

InChI=1S/C7H7N3S.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,8H2,(H2,9,10);1H

InChI Key

VMUURHFLHYXMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)N.Cl

Origin of Product

United States

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